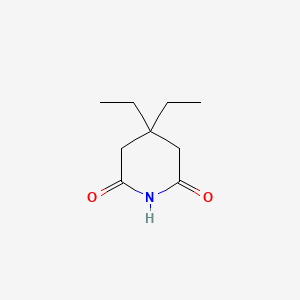

4,4-Diethylpiperidine-2,6-dione

Descripción

Contextualization within Piperidine-2,6-dione and Glutarimide (B196013) Ring Systems

4,4-Diethylpiperidine-2,6-dione is a derivative of piperidine-2,6-dione, which is also known by the common name glutarimide. acs.orgresearchgate.net The core structure is a six-membered piperidine (B6355638) ring containing a nitrogen atom, with two carbonyl groups located at the second and sixth positions. acs.orgresearchgate.net This dicarboximide structure is the foundational framework for a broad class of molecules. acs.org

The parent compound, glutarimide, is a white crystalline powder synthesized from glutaric acid. acs.orgresearchgate.net While glutarimide itself does not have direct therapeutic applications, its structural motif is a critical component in numerous pharmacologically active compounds, including those with immunomodulatory, anticancer, and antibiotic properties. acs.orgresearchgate.net

The substitution of two ethyl groups at the fourth carbon of the piperidine ring gives rise to this compound. This substitution pattern is analogous to the more extensively studied 4,4-dimethylpiperidine-2,6-dione. bldpharm.commatrix-fine-chemicals.comnist.govontosight.ai The presence of these alkyl groups can influence the molecule's physical and chemical properties, such as its solubility and reactivity, when compared to the unsubstituted glutarimide.

Significance of this compound as a Versatile Synthetic Scaffold and Intermediate

The true significance of this compound lies in its potential as a versatile synthetic scaffold and intermediate for the creation of more complex molecules. The piperidine-2,6-dione core is a valuable building block in medicinal chemistry and drug discovery. researchgate.net

Derivatives of the glutarimide ring system, particularly N-acyl-glutarimides, have been identified as highly reactive precursors for N-C(O) bond cross-coupling reactions. acs.orgacs.orgnsf.govresearchgate.netnih.gov This reactivity is attributed to the ground-state destabilization of the amide bond within the ring system, making these compounds effective in a variety of chemical transformations, including Suzuki-Miyaura cross-coupling and transamidation reactions. acs.orgnsf.govresearchgate.netnih.gov

Given that NH-glutarimides are readily synthesized from the corresponding glutaric acids, it is plausible that 4,4-diethylglutaric acid could serve as a precursor to this compound. nsf.gov This would then provide a valuable intermediate that can be N-acylated and subsequently used in cross-coupling reactions to introduce a wide range of molecular fragments, leading to a diverse array of novel compounds. The ability to functionalize the nitrogen atom of the piperidine-2,6-dione ring allows for the construction of complex molecular architectures.

While specific applications of this compound are not extensively documented in publicly available literature, the established reactivity of the broader class of piperidine-2,6-dione derivatives suggests its potential as a valuable tool for synthetic chemists. Its structural features make it a candidate for the development of new chemical entities with potential applications in pharmaceuticals and materials science.

Chemical and Physical Properties of a Related Compound

Due to the limited availability of specific experimental data for this compound, the properties of the closely related compound, 4,4-Dimethylpiperidine-2,6-dione, are presented below for reference.

| Property | Value |

| Compound Name | 4,4-Dimethylpiperidine-2,6-dione |

| CAS Number | 1123-40-6 matrix-fine-chemicals.comnist.gov |

| Molecular Formula | C7H11NO2 matrix-fine-chemicals.comnist.gov |

| Molecular Weight | 141.17 g/mol matrix-fine-chemicals.com |

| Synonyms | 3,3-Dimethylglutarimide matrix-fine-chemicals.com |

This data is for 4,4-Dimethylpiperidine-2,6-dione and is provided for comparative purposes.

Structure

3D Structure

Propiedades

IUPAC Name |

4,4-diethylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-9(4-2)5-7(11)10-8(12)6-9/h3-6H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRLDBTVFZSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC(=O)C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161741 | |

| Record name | Glutarimide, 3,3-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14149-30-5 | |

| Record name | Glutarimide, 3,3-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014149305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarimide, 3,3-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Diethylpiperidine 2,6 Dione and Its Analogs

Classical Approaches to Piperidine-2,6-dione Ring Formation

Traditional methods for constructing the piperidine-2,6-dione core have long been established and are still widely employed. These approaches typically involve the formation of the heterocyclic ring through condensation and cyclization reactions of acyclic precursors.

Condensation Reactions of Glutaric Acid Derivatives with Amines

A foundational method for synthesizing piperidine-2,6-diones involves the direct condensation of a suitably substituted glutaric acid derivative with ammonia (B1221849) or a primary amine. To produce 4,4-diethylpiperidine-2,6-dione, this would involve the reaction of 3,3-diethylglutaric anhydride (B1165640) with an amine source.

The general process often involves heating a mixture of the glutaric anhydride derivative and an amine. For instance, a common procedure involves adding glutaric anhydride to a solution of an aniline (B41778) derivative in a solvent like toluene (B28343) and refluxing the mixture for several hours. researchgate.net After cooling, the intermediate amic acid often precipitates and can be isolated before the final cyclization step. researchgate.net This two-step sequence is a frequently used strategy for building the imide functionality. beilstein-journals.org

The reaction can be summarized as the formation of an N-substituted glutaramic acid, which subsequently undergoes intramolecular cyclization upon heating to yield the final piperidine-2,6-dione product. This approach is fundamental and versatile for creating a wide array of N-substituted analogs. nih.gov

Cyclization of Amido-Esters derived from Glutaric Acid Anhydrides

Another classical and highly utilized strategy proceeds through the formation of an intermediate amic acid (an amide-carboxylic acid), which is then cyclized to form the imide ring. beilstein-journals.org This pathway begins with the reaction of a cyclic anhydride, such as 3,3-diethylglutaric anhydride, with a primary amine. This initial reaction opens the anhydride ring to form the corresponding N-substituted amic acid.

The subsequent and crucial step is the dehydration and cyclization of this intermediate. Various reagents can be employed to facilitate this ring closure:

Acetic Anhydride and Sodium Acetate: This is a very common combination used to promote the cyclization of the amic acid to the imide. beilstein-journals.org

1,1'-Carbonyldiimidazole (CDI): In some procedures, after the initial formation of the amic acid, the crude product is dissolved in a solvent like chloroform (B151607), and CDI is added. The mixture is then refluxed to induce cyclization and form the piperidine-2,6-dione derivative. researchgate.net

This method provides a reliable and straightforward pathway to the desired cyclic imide structure, starting from readily available anhydrides and amines. beilstein-journals.orgresearchgate.net

Advanced and Modern Synthetic Strategies for Cyclic Imides

In recent years, significant progress has been made in developing more sophisticated and efficient methods for synthesizing cyclic imides. These advanced strategies often rely on transition-metal catalysis to achieve transformations that are difficult or less efficient using classical methods. These modern approaches offer benefits such as higher yields, milder reaction conditions, and greater functional group tolerance. unito.itcardiff.ac.uk

Metal-Catalyzed Cyclization and Imide Formation

Transition-metal catalysis has emerged as a powerful tool for constructing cyclic imides, providing novel pathways for ring formation and functionalization. Catalysts based on copper, ruthenium, and iron have been successfully employed to create these valuable heterocyclic structures.

A noteworthy modern approach involves the use of copper(II) catalysts to synthesize cyclic imides, including glutarimide (B196013) structures, from alkene-tethered amides. rsc.orgrsc.org This method is distinguished by its use of molecular oxygen (O₂) as the terminal oxidant, making it an environmentally benign process. rsc.orgresearchgate.net

The reaction involves the oxidative cleavage of a C=C double bond within an amide substrate, followed by the formation of two new C-N bonds to construct the imide ring. rsc.orgrsc.org A typical catalytic system consists of a copper(II) salt, such as Cu(OAc)₂, and a bidentate nitrogen ligand in a solvent like acetonitrile, heated under an oxygen atmosphere. rsc.org Research has shown this homogeneous catalytic system to be effective for preparing both succinimide (B58015) and glutarimide derivatives, which are valuable in pharmaceutical synthesis. rsc.orgresearchgate.net The practicality of this method has been confirmed through successful scaled-up experiments. rsc.org

Table 1: Copper(II)-Catalyzed Cyclic Imide Synthesis

| Catalyst System | Oxidant | Substrate | Key Features | Ref. |

|---|---|---|---|---|

| Cu(II) salts with N-ligands | O₂ | Alkene-tethered amides | Environmentally friendly, good for succinimides and glutarimides | rsc.orgrsc.org |

Ruthenium and iron, being more earth-abundant and less expensive than other precious metals like palladium, have attracted significant attention as catalysts for organic synthesis. theses.fr

Ruthenium-Catalyzed Synthesis: Ruthenium complexes are highly versatile catalysts for imide formation. An early example utilized ruthenium porphyrin to catalyze the oxidation of amides to imides at a relatively low temperature of 40 °C. rsc.org More recently, ruthenium catalysts have been developed for the direct synthesis of cyclic imides from simple and readily available starting materials like diols and amines or diols and nitriles. acs.orgacs.org These dehydrogenative coupling reactions are highly atom-economical, producing hydrogen gas (H₂) as the only byproduct. acs.orgacs.org For example, RuH₂(PPh₃)₄ has been used to catalyze the coupling of nitriles and diols to form cyclic imides. acs.org

Table 2: Ruthenium-Catalyzed Cyclic Imide Synthesis

| Catalyst | Reactants | Byproduct | Key Features | Ref. |

|---|---|---|---|---|

| Ruthenium Pincer Complex | Diols and Amines | H₂ | Atom-economical, environmentally benign | acs.org |

| RuH₂(PPh₃)₄ | Nitriles and Diols | H₂ | Redox-neutral, substrate activation strategy | acs.org |

Iron-Catalyzed Synthesis: Iron catalysts offer a green and cost-effective alternative for related transformations. While direct iron-catalyzed synthesis of piperidine-2,6-diones is less common, related methods highlight its potential. For instance, the iron carbonyl complex [Fe₃(CO)₁₂] has been shown to catalyze the carbonylation of alkynes with ammonia to produce succinimides, which are five-membered cyclic imides. rsc.org Furthermore, simple iron salts like iron(III) nitrate, often paired with TEMPO, can effectively catalyze the aerobic oxidative synthesis of imines from amines or alcohols. organic-chemistry.orgacs.org Imines are crucial intermediates in many synthetic pathways leading to more complex nitrogen-containing heterocycles.

Photochemical Reactions for Piperidine-2,6-dione Systems

Photochemical [2+2]-cycloaddition offers a highly stereospecific route to complex, fused-ring systems that are precursors to or derivatives of the piperidine-2,6-dione core. A key application of this method involves the light-induced intramolecular [2+2]-cycloaddition of atropisomeric 3,4-dihydro-2-pyridones. nih.govresearchgate.net These precursors can be synthesized from glutaric anhydride and the corresponding aniline derivative. researchgate.net

The reaction proceeds with remarkable stereoselectivity, achieving enantiomeric excess (ee) of over 98% and diastereomeric excess (de) of over 96%. nih.govresearchgate.net The high degree of chiral transfer from the axially chiral precursor to the product is rationalized based on the stability and reactivity of the biradical intermediate formed upon photoexcitation. nih.govresearchgate.net This method provides a powerful tool for creating stereochemically complex polycyclic structures containing the piperidine-2,6-dione motif.

Table 3: Synthesis of Piperidine-2,6-dione Precursors

| Reactant 1 | Reactant 2 | Intermediate Product | Key Reagent |

|---|---|---|---|

| Glutaric anhydride | Aniline derivative | N-Arylglutaramic acid | Toluene (reflux) |

| N-Arylglutaramic acid | 1,1'-Carbonyldiimidazole | N-Aryl-piperidine-2,6-dione derivative | Chloroform (reflux) |

Data sourced from a literature procedure for piperidine-2,6-dione derivatives. researchgate.netresearchgate.net

Electrochemical Synthesis of Cyclic Imides

Electrochemical methods provide a green and efficient alternative for the synthesis of heterocyclic compounds, including cyclic imides like piperidine-2,6-dione (also known as glutarimide). These methods often avoid the use of toxic or expensive reagents and can be performed under mild conditions. The electrosynthesis of piperidine (B6355638) and pyrrolidine (B122466) derivatives has been demonstrated through the electroreductive cyclization of imines with terminal dihaloalkanes. While this specific example leads to fully reduced rings, the underlying principle of forming cyclic amines via electrochemical means is well-established.

The synthesis of cyclic imides can be envisioned through the anodic oxidation of suitable precursors. For instance, the electrochemical oxidation of dicarboxylic acids or their monoamides could lead to radical intermediates that cyclize to form the imide ring. This approach leverages the ability of electrochemistry to generate reactive species under controlled conditions, potentially offering a direct route to the piperidine-2,6-dione skeleton from simple, linear starting materials.

Green Chemistry Approaches in this compound Synthesis

Zinc Chloride-Catalyzed Methods for Piperidine-2,6-diones

Zinc chloride (ZnCl₂) is an inexpensive, readily available, and effective Lewis acid catalyst for a variety of organic transformations, aligning with the principles of green chemistry. nih.govnih.gov It has been successfully employed in the synthesis of various nitrogen- and oxygen-containing heterocycles. nih.govrsc.org For example, ZnCl₂ catalyzes the cyclizative 1,2-rearrangement for the efficient synthesis of morpholinones bearing aza-quaternary stereocenters from achiral linear compounds. nih.gov

In the context of synthesizing piperidine-2,6-diones, ZnCl₂ can be proposed to catalyze the condensation reaction between a 3,3-diethylglutaric acid derivative (e.g., the anhydride or diacid) and an amine. The plausible mechanism involves the coordination of the Lewis acidic ZnCl₂ to the carbonyl oxygen of the anhydride or acid, thereby activating it towards nucleophilic attack by the amine. This is followed by an intramolecular cyclization and dehydration to afford the final this compound product. This approach offers a simple, mild, and efficient protocol for the construction of the glutarimide ring system.

Utilization of Deep Eutectic Solvents in Related Heterocycle Synthesis

The synthesis of heterocyclic compounds, a cornerstone of organic chemistry, is increasingly moving towards more sustainable and environmentally friendly methods. mdpi.comnih.gov A significant development in this area is the use of Deep Eutectic Solvents (DESs) as green and sustainable alternatives to conventional volatile organic solvents (VOCs). mdpi.comresearchgate.netnih.gov DESs are mixtures of two or more components, typically a Lewis or Brønsted acid and a base, which form a eutectic with a melting point lower than the individual components. nih.gov Their negligible volatility, non-flammability, non-toxicity, biodegradability, and the fact that many are derived from renewable resources make them highly attractive for green chemistry applications. mdpi.comresearchgate.netnih.gov

The application of DESs in the synthesis of N-heterocycles has been a subject of considerable research. researchgate.net For instance, the eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an effective and biodegradable solvent and organo-catalyst for various multicomponent reactions to produce imidazole (B134444) derivatives. mdpi.com Similarly, a DES composed of choline chloride and urea has been successfully employed in the [3+2] cycloaddition reaction to synthesize 2-pyrazolines. mdpi.com In some cases, DESs can play a dual role as both a solvent and a catalyst, as seen in the synthesis of quinoline (B57606) derivatives where an acid component of the eutectic mixture was crucial for good yields. nih.gov The recyclability of DESs further enhances their appeal, with some catalytic systems being reused multiple times with only a slight decrease in activity. nih.gov

While direct synthesis of this compound in DESs is not extensively documented in the reviewed literature, the successful synthesis of a wide range of N-heterocycles, including those with pyridone and piperidine cores, underscores the potential of this methodology for the synthesis of piperidine-2,6-dione analogs. mdpi.comnih.govresearchgate.net The principles of green chemistry and the demonstrated versatility of DESs in facilitating various cyclization and multicomponent reactions suggest a promising avenue for developing more sustainable synthetic routes to this important class of compounds. researchgate.netnih.gov

Stereoselective Synthesis of this compound Analogs

The stereochemistry of piperidine-2,6-dione analogs can significantly influence their biological activity. nih.govacs.org Consequently, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Cyclopropanation of Glutarimide Derivatives

Enantioselective cyclopropanation has emerged as a powerful tool for introducing stereocenters and creating complex molecular architectures. nih.govacs.org In the context of glutarimide-containing compounds, this reaction offers a novel strategy for the late-stage, stereoselective installation of functional groups. nih.gov

Recent research has demonstrated that glutarimide cores can be derivatized into aryl diazoacetates, which then undergo highly enantioselective cyclopropanation of styrenes in the presence of a dirhodium catalyst. nih.govacs.org While the asymmetric induction was observed to be lower than in corresponding C-H functionalization reactions, the cyclopropanation proceeded in excellent yields due to the high reactivity of styrene. nih.gov This methodology allows for the creation of diverse and stereoenriched glutarimide-containing compounds. nih.govacs.org The resulting cyclopropane-fused glutarimides can serve as versatile intermediates for further synthetic transformations. nih.govacs.org

The development of new diazocompounds and ruthenium-based catalysts has further expanded the scope of asymmetric cyclopropanation, enabling the reaction with unfunctionalized aliphatic alkenes. nih.gov This unified approach provides high enantioselectivities independent of the stereoelectronic properties of the transferred functional groups, highlighting the potential for broad applicability in the synthesis of complex chiral molecules. nih.gov

Control of Stereochemistry and Chiral Transfer during Functionalization

Controlling stereochemistry during the functionalization of existing chiral piperidine or glutarimide rings is crucial for accessing specific stereoisomers. nih.govacs.org In the context of rhodium-catalyzed C-H functionalization of glutarimide derivatives, it has been shown that ring-opened products can undergo acid-mediated ring closure with retention of stereochemistry at both the newly formed stereocenter and the original glutarimide stereogenic center. nih.gov This allows for the synthesis of enantioenriched C-H functionalization products that may not be directly accessible. nih.gov

Furthermore, the stereochemistry of linkers attached to the glutarimide core has been shown to significantly impact the biological activity of the resulting molecules. acs.org This underscores the importance of methods that allow for the stereoselective installation of these linkers. Enantioselective cyclopropanation has been successfully leveraged to install a linker with suitable functionality for the synthesis of novel ligand-directed degraders, demonstrating excellent relative and absolute stereochemical control. acs.org

The use of chiral auxiliaries is another established strategy for controlling stereochemistry. For instance, a practical and highly stereoselective approach to access 2,6-disubstituted piperidines utilizes an amidine auxiliary. nih.gov This auxiliary directs the diastereoselective addition of Grignard reagents and subsequent regioselective functionalization, ultimately leading to highly diastereoselective reduction to the saturated piperidine ring. nih.gov

Synthetic Challenges and Overcoming Limitations in Piperidine-2,6-dione Synthesis

The synthesis of piperidine-2,6-dione derivatives is not without its challenges. The glutarimide ring system itself presents certain liabilities that must be considered during synthetic planning. nih.gov

Addressing Sensitivity of the Glutarimide Ring System to Reaction Conditions

The glutarimide ring is susceptible to hydrolytic or nucleophilic ring-opening. nih.gov This sensitivity can limit the compatibility of the glutarimide moiety with various reaction conditions. acs.org For example, strongly acidic or basic conditions can lead to the degradation of the glutarimide ring. nih.gov Additionally, the N-H proton of the glutarimide is acidic, which can interfere with certain catalytic processes by poisoning the catalyst or participating in undesired side reactions. acs.orgacs.org

To circumvent these issues, synthetic chemists have developed several strategies. One common approach is to install or unmask the glutarimide ring late in the synthetic sequence. nih.gov For instance, l-glutamine (B1671663) tert-butyl esters can be carried through several synthetic steps before being deprotected and cyclized under acidic conditions. nih.gov However, care must be taken as these acidic cyclization conditions can sometimes lead to epimerization at the alpha-position. nih.gov Another strategy involves the use of protecting groups for the glutarimide N-H, such as a p-methoxybenzyl (PMB) group, although its removal can also require strongly acidic conditions. nih.gov

The poor solubility of many glutarimide-containing compounds in common organic solvents can also pose a significant challenge, limiting their compatibility with certain methodologies. acs.orgnih.govacs.org Researchers have addressed this by carefully selecting solvents; for example, dimethylformamide (DMF) has been used as a suitable alternative to toluene for palladium-catalyzed cross-coupling reactions of poorly soluble iodo-derivatives of glutarimides. acs.org The development of new methods that are compatible with the inherent properties of the glutarimide ring is an ongoing area of research. nih.gov

Strategies for Mitigating Epimerization at Stereocenters Adjacent to the Imide

Epimerization, the change in configuration at a single stereocenter, is a significant challenge in the synthesis of chiral molecules containing a glutarimide ring, particularly at the α-carbon adjacent to the imide carbonyls. nih.govnih.gov The acidic nature of the α-proton makes it susceptible to abstraction by base, leading to a loss of stereochemical integrity through the formation of a planar enolate intermediate. nih.gov This issue is particularly pertinent in syntheses that involve basic conditions or prolonged reaction times. Several strategies have been developed, largely drawing from the extensive research in peptide chemistry, to minimize or prevent this unwanted side reaction. libretexts.orgnih.gov

Key Factors Influencing Epimerization:

Base Strength and Concentration: Strong bases and high temperatures are known to facilitate epimerization. researchgate.net

Solvent Polarity: Polar solvents can increase the rate of epimerization. nih.gov

Reaction Time: Longer exposure to conditions that promote enolization increases the risk of epimerization. nih.gov

Coupling Reagents: In syntheses involving the formation of an amide bond to close the glutarimide ring, the choice of coupling reagent is critical.

Mitigation Strategies:

One of the most effective strategies is the careful selection of coupling reagents and the use of additives that can suppress racemization. Reagents like carbodiimides (e.g., DCC, EDC) are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives can accelerate the coupling reaction and reduce the lifetime of reactive intermediates that are prone to epimerization. total-synthesis.com

Another approach involves modifying the substrate itself. For instance, studies on thalidomide (B1683933) analogs have shown that deuteration at the chiral center can stabilize the compound against epimerization. This kinetic isotope effect slows down the rate of proton abstraction, thereby preserving the stereochemistry. nih.gov In one study, the enantiomerization rate of a protonated (S)-enantiomer was at least 15-fold faster than its deuterated counterpart. nih.gov

Furthermore, conducting reactions at lower temperatures can significantly reduce the rate of epimerization. nih.gov The choice of solvent is also crucial, with less polar solvents sometimes being favored to diminish the rate of this side reaction. nih.gov

Table 1: Strategies for Mitigating Epimerization

| Strategy | Description | Key Findings / Examples | References |

|---|---|---|---|

| Use of Additives | Incorporating additives like HOBt or HOAt with coupling reagents (e.g., carbodiimides). | Additives enhance reactivity and reduce the formation of epimers during amide bond formation. The combination of DIC and HOBt is effective for minimizing racemization. | total-synthesis.com |

| Isotopic Labeling | Replacing the acidic proton at the stereocenter with deuterium. | Deuteration significantly slows the rate of epimerization. The degradation of protonated (R)-H-1 was at least threefold faster than that of (R)-D-1. | nih.gov |

| Temperature Control | Conducting the reaction at reduced temperatures. | Lower temperatures are known to suppress the rate of epimerization. | nih.gov |

| Solvent Choice | Utilizing less polar solvents. | Polar solvents like DMF can increase the rate of epimerization. A mixture of chloroform and trifluoroethanol has been used to dissolve peptides and suppress epimerization. | nih.gov |

| Control of Base | Avoiding strong bases and high concentrations. | Strong bases and higher temperatures facilitate epimerization. | researchgate.net |

Chemical Reactivity and Derivatization of 4,4 Diethylpiperidine 2,6 Dione

Transformations Involving the Dione Functionality

The two carbonyl groups within the piperidine-2,6-dione ring are the primary sites of chemical reactivity. These electrophilic centers are susceptible to attack by a wide range of nucleophiles, can undergo reduction to form corresponding alcohols, and can participate in condensation reactions to build more elaborate structures.

Nucleophilic Addition Reactions at Carbonyl Centers

The carbonyl carbons in the 4,4-diethylpiperidine-2,6-dione ring are electrophilic and can react with nucleophiles in nucleophilic addition reactions. wikipedia.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. libretexts.org The reaction can be promoted by either basic or acidic conditions. Under basic conditions, a more reactive, negatively charged nucleophile attacks the carbonyl carbon directly. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles. libretexts.org Common nucleophiles for these reactions include organometallic reagents like Grignard reagents or organolithium compounds, cyanide, and hydride reagents. The outcome of these reactions can lead to the formation of a variety of products, including hemiacetals, cyanohydrins, or alcohols, depending on the nucleophile and reaction conditions used. libretexts.org

Reduction Pathways for Conversion to Piperidinols

The carbonyl groups of this compound can be reduced to hydroxyl groups, yielding the corresponding piperidinol derivatives. This transformation is typically achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction of substituted pyridines can also be achieved through a hydroboration/hydrogenation cascade, which has been shown to be effective for 2,3-disubstituted pyridines. nih.gov Another method involves a double reduction of pyridine derivatives using a ruthenium(II) catalyst for the first hydrogenation, followed by a second asymmetric hydrogenation. nih.gov The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction, potentially leading to the formation of specific stereoisomers of the resulting piperidinols. These reduction reactions are crucial for accessing a different class of compounds with altered biological and chemical properties.

Condensation Reactions for Formation of Complex Architectures

Condensation reactions, such as the aldol condensation, provide a powerful tool for forming carbon-carbon bonds and constructing more complex molecular frameworks from piperidine-2,6-dione precursors. uit.no In these reactions, an enolate, generated by deprotonation of the α-carbon to one of the carbonyl groups, acts as a nucleophile and attacks an electrophile, such as an aldehyde or ketone. uit.no The reaction can be catalyzed by bases like triethylamine or potassium tert-butoxide, or by a combination of a Lewis acid and a base. uit.no The success and efficiency of these condensation reactions can be hampered by the high thermodynamic stability and low acidity of the α-protons of the amide. uit.no However, these reactions are valuable for synthesizing molecules with extended carbon skeletons and for the preparation of cyclic dipeptides and other complex heterocyclic systems. nih.govsemanticscholar.org

Advanced C-C and C-N Bond Forming Reactions

Beyond the fundamental transformations of the dione functionality, advanced catalytic methods enable the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of the piperidine-2,6-dione scaffold.

Cross-Coupling Methodologies for Glutarimide (B196013) Derivatives

The development of synthetic methods for the functionalization of glutarimides is of significant interest, though it is often challenged by issues such as poor solubility, the potential for ring-opening under basic or aqueous conditions, and the susceptibility of adjacent stereocenters to epimerization. thieme-connect.com

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. A significant challenge in applying this methodology to glutarimide-containing compounds is the sensitivity of the glutarimide ring. acs.orgnih.gov A recently developed method utilizes a fluoride source in place of traditional alkali bases, which enhances the Suzuki-Miyaura coupling of glutarimide derivatives with trifluoroborates under anhydrous conditions. acs.orgnih.govresearchgate.net This approach has been shown to be mild enough to preserve the integrity of the glutarimide ring and any sensitive stereocenters. nih.gov The use of potassium fluoride as a milder, non-carbonate base has a beneficial effect on the reaction yield. thieme-connect.com The addition of a fluoride source proved to be crucial for the success of the reaction, with DMSO being a preferable solvent for solubility purposes. thieme-connect.com This fluoride-enhanced coupling is particularly effective for the vinylation of glutarimide derivatives and can be extended to other heteroaryl bromides. thieme-connect.com Computational studies suggest that the fluoride plays a key role in enhancing the system, possibly through a mechanistically distinct process involving π-coordination of the trifluoroborate. scribd.com

| Parameter | Condition | Effect | Reference |

| Base | Replacement of alkali base with a fluoride source | Enhances coupling and preserves the glutarimide ring | acs.orgnih.gov |

| Base | Potassium fluoride | Beneficial effect on reaction yield | thieme-connect.com |

| Solvent | DMSO | Improved solubility | thieme-connect.comscribd.com |

| Coupling Partner | Alkenyl-trifluoroborates | Effective for vinylation | thieme-connect.com |

Alkylation Strategies, including N-Alkylation (e.g., Mitsunobu Protocol)

The nitrogen atom of the glutarimide ring in this compound is nucleophilic and can be readily alkylated to introduce a variety of substituents. This N-alkylation is a common strategy to modify the properties of glutarimide-based molecules.

One of the prominent methods for N-alkylation is the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol to an N-alkylated product under mild conditions. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated by the phosphine and azodicarboxylate, making it susceptible to nucleophilic attack by the imide nitrogen of the this compound. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, which is a hallmark of an Sₙ2-type mechanism.

While specific examples detailing the Mitsunobu reaction with this compound are not extensively documented in publicly available literature, the general applicability of this protocol to glutarimide structures is well-established. The reaction conditions typically involve dissolving the glutarimide derivative, the alcohol, and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature.

| Reagents | Product | Reaction Type | Key Features |

| Alcohol, PPh₃, DEAD/DIAD | N-Alkyl-4,4-diethylpiperidine-2,6-dione | Mitsunobu Reaction | Mild conditions, Inversion of stereochemistry at the alcohol center |

| Alkyl Halide, Base | N-Alkyl-4,4-diethylpiperidine-2,6-dione | Nucleophilic Substitution | Requires a suitable base to deprotonate the imide nitrogen |

Functional Group Interconversions and Modifications on the this compound Scaffold

Beyond N-alkylation, the this compound scaffold can be further elaborated through various functional group interconversions, particularly on side chains introduced at different positions of the ring.

Thio-Michael Addition Reactions for Side-Chain Incorporation

The introduction of sulfur-containing moieties can be achieved through Thio-Michael addition reactions on α,β-unsaturated derivatives of this compound. For instance, a 2-methylidenepiperidine-2,6-dione, a close analogue, can serve as a Michael acceptor. In the presence of a base such as diisopropylethylamine (DIPEA), various (hetero)aromatic thiols can add to the exocyclic double bond to yield the corresponding (hetero)arylthiomethyl derivatives in good to excellent yields. rscf.ru This reaction provides a versatile method for incorporating a diverse range of sulfur-containing side chains onto the piperidinedione core. rscf.ru

| Thiol | Base | Solvent | Yield |

| Thiophenol | DIPEA | THF | Good to Excellent |

| Heteroaromatic Thiols | DIPEA | THF | Good to Excellent |

Oxidation Reactions (e.g., of Sulfur Atoms to Sulfones)

Following the incorporation of a thioether linkage via the Thio-Michael addition, the sulfur atom can be readily oxidized to higher oxidation states, such as sulfoxides and sulfones. A common and effective oxidizing agent for this transformation is Oxone®, a potassium peroxymonosulfate-based reagent. rscf.ru The oxidation of the (hetero)arylthio derivatives of the piperidinedione scaffold with Oxone® typically proceeds in excellent yields to afford the corresponding sulfones. rscf.ru This two-step sequence of Thio-Michael addition followed by oxidation provides access to a class of compounds with altered electronic and steric properties, which can be valuable for structure-activity relationship studies.

| Substrate | Oxidizing Agent | Product | Yield |

| (Hetero)arylthio derivative | Oxone® | (Hetero)arylsulfonyl derivative | Excellent |

Ester Cleavage and Subsequent Functionalization

Spectroscopic and Structural Characterization of 4,4 Diethylpiperidine 2,6 Dione and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the functional groups present within a molecule through the analysis of its vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups. The FTIR spectrum of 4,4-Diethylpiperidine-2,6-dione is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on data from similar piperidine-2,6-dione structures, the key vibrational frequencies can be predicted. researchgate.netresearchgate.netspectrabase.com

The most prominent features in the FTIR spectrum would be the absorptions related to the cyclic imide group. A broad band is anticipated in the region of 3200-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amide within the piperidine (B6355638) ring. Furthermore, two distinct and strong carbonyl (C=O) stretching bands are expected. In cyclic imides, these often appear as a doublet due to symmetric and asymmetric stretching modes, typically in the range of 1700-1780 cm⁻¹.

The presence of the diethyl groups at the C4 position will be evidenced by C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are expected to appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Additionally, C-H bending vibrations for these groups would be observed in the 1375-1465 cm⁻¹ region. The C-N stretching vibration of the piperidine ring is expected to be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Asymmetric) | ~1750 | Strong |

| C=O Stretch (Symmetric) | ~1700 | Strong |

| C-H Bend | 1375 - 1465 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailing the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. chemicalbook.comchemicalbook.com The symmetry of the molecule would simplify the spectrum.

A broad singlet corresponding to the N-H proton is expected, likely in the downfield region (δ 7.5-8.5 ppm), and its chemical shift can be solvent-dependent. The protons of the two methylene groups in the piperidine ring (at C3 and C5) are chemically equivalent due to the molecule's symmetry. These would likely appear as a singlet at approximately δ 2.5-2.8 ppm.

The diethyl group at the C4 position would give rise to two distinct signals. The methylene protons (-CH₂-) of the ethyl groups would appear as a quartet, likely in the range of δ 1.5-1.8 ppm, due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl groups would appear as a triplet further upfield, around δ 0.8-1.0 ppm, due to coupling with the methylene protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | 7.5 - 8.5 | Broad Singlet | 1H |

| -CH₂- (Ring) | 2.5 - 2.8 | Singlet | 4H |

| -CH₂- (Ethyl) | 1.5 - 1.8 | Quartet | 4H |

| -CH₃ (Ethyl) | 0.8 - 1.0 | Triplet | 6H |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. libretexts.orgresearchgate.netspectrabase.comnih.gov For this compound, five distinct carbon signals are expected.

The carbonyl carbons (C2 and C6) would be the most downfield, typically appearing in the range of δ 170-175 ppm. The quaternary carbon at C4, bonded to the two ethyl groups, would likely appear around δ 40-45 ppm. The methylene carbons of the piperidine ring (C3 and C5) are expected to resonate at approximately δ 30-35 ppm.

For the diethyl substituent, the methylene carbons (-CH₂-) would be expected around δ 25-30 ppm, while the terminal methyl carbons (-CH₃) would be the most upfield, appearing at approximately δ 8-12 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2, C6) | 170 - 175 |

| C4 (Quaternary) | 40 - 45 |

| -CH₂- (Ring, C3, C5) | 30 - 35 |

| -CH₂- (Ethyl) | 25 - 30 |

| -CH₃ (Ethyl) | 8 - 12 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.govsigmaaldrich.commdpi.comyoutube.com For this compound, GC-MS analysis would first involve the volatilization of the compound, followed by its separation from any impurities before entering the mass spectrometer.

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₉H₁₅NO₂), which is 169.22 g/mol . The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for such compounds include the loss of one of the ethyl groups (a loss of 29 amu, resulting in a peak at m/z 140) and subsequent fragmentation of the piperidine ring. The base peak would likely correspond to a stable fragment. The specific fragmentation pattern would need to be determined experimentally but can be predicted to involve cleavages at the bonds adjacent to the carbonyl groups and the quaternary carbon.

| Parameter | Predicted Value |

|---|---|

| Molecular Ion (M⁺) (m/z) | 169 |

| Key Fragment 1 (m/z) | 140 ([M-C₂H₅]⁺) |

| Key Fragment 2 (m/z) | Further fragmentation of the ring structure |

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography for related glutarimides)

The crystal structures of several N-acyl-glutarimides have been determined, revealing key details about their molecular architecture. acs.org For instance, the analysis of these structures has shown that the N-C(O) bond lengths can vary from approximately 1.455 Å to 1.475 Å, while the C=O bond lengths are typically found to be between 1.186 Å and 1.218 Å. acs.org Such precise measurements are crucial for understanding the electronic properties and reactivity of these molecules. acs.org

A seminal example of structural elucidation in this family is the crystal structure of thalidomide (B1683933), which incorporates a glutarimide (B196013) ring. rsc.org In the crystalline state, the glutarimide portion of thalidomide adopts a conformation approximating a half-chair. rsc.org A significant feature of the thalidomide crystal structure is the formation of hydrogen-bonded dimers. rsc.org These dimers are formed between centrosymmetrically related molecules via N–H⋯O interactions, with a measured distance of 2.928 Å between the glutarimide residues. rsc.org This type of hydrogen bonding is a common motif in the crystal packing of glutarimide-based compounds. researchgate.net

Furthermore, studies on glutarimide-based tumor necrosis factor-α (TNF-α) inhibitors have also highlighted the importance of intermolecular hydrogen bonding. researchgate.net In the crystals of these inhibitors, molecules are linked into inversion dimers through R²₂(8) hydrogen bonding involving the N—H group of the piperidine-2,6-dione ring. researchgate.net

The table below summarizes key crystallographic parameters for some representative glutarimide derivatives, illustrating the typical data obtained from X-ray diffraction studies.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| N-(α-glutarimido)-phthalimide (Thalidomide) | C₁₃H₁₀N₂O₄ | Monoclinic | P2₁/n | 8.233 | 10.070 | 14.865 | 102.53 |

Data sourced from the Journal of the Chemical Society B: Physical Organic. rsc.org

In addition to single-crystal X-ray diffraction, other advanced techniques are employed to characterize these molecules. Infrared (IR) spectroscopy, for example, has been used to identify the presence of key functional groups, such as hydroxyl and carbonyl groups, in newly isolated glutarimide derivatives. researchgate.net The development of capped glutarimide prodrugs has also been confirmed through X-ray crystallography, demonstrating the versatility of this technique in verifying molecular structures in drug design. acs.org

Future Research Directions and Unexplored Avenues for 4,4 Diethylpiperidine 2,6 Dione Chemistry

Development of Novel and More Efficient Stereoselective Synthesis Routes

The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis. For 4,4-diethylpiperidine-2,6-dione, the quaternary carbon center at the 4-position is a key structural feature. Future research should prioritize the development of novel and more efficient stereoselective methods to access enantiomerically enriched derivatives of this compound.

Currently, general strategies for the enantioselective synthesis of substituted glutarimides often rely on methods such as the Michael addition of pronucleophiles to α,β-unsaturated systems, followed by cyclization. While effective for some derivatives, these methods may present challenges in achieving high stereocontrol for 4,4-disubstituted systems like the diethyl variant.

Future efforts could explore the application of organocatalysis, which has emerged as a powerful tool for asymmetric synthesis. Chiral amines, phosphoric acids, and N-heterocyclic carbenes could be investigated as catalysts for the enantioselective construction of the this compound core. A hypothetical stereoselective synthesis is presented in the table below, illustrating a potential pathway that could be explored.

Table 1: Hypothetical Stereoselective Synthesis of this compound

| Step | Reactants | Catalyst/Reagent | Product | Potential Yield (%) | Potential Enantiomeric Excess (%) |

| 1 | Diethyl malonate, Acrylamide | Chiral Phase-Transfer Catalyst | 2-Carbamoyl-2-ethylbutanoic acid | 85-95 | 90-99 |

| 2 | 2-Carbamoyl-2-ethylbutanoic acid | Acid or Base | (R/S)-4,4-Diethylpiperidine-2,6-dione | 80-90 | >98 (after resolution) |

Furthermore, the development of enzymatic resolutions or desymmetrization approaches could provide alternative and highly efficient routes to enantiopure this compound.

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Moving beyond established synthetic routes, the exploration of unconventional reaction pathways and novel catalytic systems is crucial for advancing the chemistry of this compound. This includes the investigation of transition-metal-catalyzed reactions that could enable the direct functionalization of the piperidine (B6355638) ring.

For instance, C-H activation methodologies could offer a direct and atom-economical way to introduce substituents at various positions on the heterocyclic core. The development of catalysts that can selectively activate specific C-H bonds in the presence of the diethyl groups would be a significant breakthrough.

Additionally, photoredox catalysis opens up new avenues for radical-based transformations. The unique reactivity of photogenerated radicals could be harnessed to forge new carbon-carbon and carbon-heteroatom bonds on the this compound scaffold under mild reaction conditions. Research in this area could lead to the discovery of unprecedented chemical transformations.

Advanced Computational Modeling for Precise Reactivity and Selectivity Prediction

In concert with experimental work, advanced computational modeling will be instrumental in accelerating the development of this compound chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the electronic structure, reactivity, and stereochemical outcomes of potential reactions.

Computational studies can be employed to:

Predict Reaction Pathways: By calculating the energy profiles of different reaction mechanisms, computational models can help identify the most favorable pathways and predict the feasibility of new transformations.

Design Chiral Catalysts: Molecular modeling can aid in the rational design of chiral catalysts for stereoselective syntheses by simulating the transition states and identifying the key interactions that govern enantioselectivity.

The synergy between computational prediction and experimental validation will be a powerful strategy for the efficient exploration of the chemical space surrounding this compound.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

To expedite the discovery and optimization of reactions involving this compound, the integration of flow chemistry and automated synthesis platforms is a promising avenue. Flow chemistry offers several advantages over traditional batch processes, including enhanced reaction control, improved safety, and the potential for rapid optimization of reaction parameters such as temperature, pressure, and reaction time.

An automated flow synthesis setup could be designed for the high-throughput screening of catalysts, reagents, and reaction conditions for the synthesis and functionalization of this compound. This would enable the rapid generation of a library of derivatives for biological screening or further chemical elaboration. The data generated from these high-throughput experiments could also be used to train machine learning algorithms for the prediction of reaction outcomes, further accelerating the research and development process.

Design of Novel Chemical Transformations Utilizing the this compound Core

The this compound scaffold itself can serve as a versatile building block for the design of novel chemical transformations. The presence of the two carbonyl groups and the secondary amine offers multiple points for chemical modification.

Future research could focus on:

Ring-Opening Reactions: Selective cleavage of the amide bonds could provide access to functionalized open-chain compounds with defined stereochemistry at the quaternary center.

Derivatization of the Carbonyl Groups: The carbonyls can be transformed into a variety of other functional groups, such as alcohols, amines, or thiocarbonyls, leading to a diverse range of new molecular architectures.

Functionalization of the Nitrogen Atom: The secondary amine can be readily alkylated, acylated, or arylated to introduce a wide array of substituents, allowing for the fine-tuning of the molecule's properties.

By creatively exploring the reactivity of the this compound core, chemists can unlock new synthetic possibilities and generate novel compounds with potential applications in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Diethylpiperidine-2,6-dione, and how can reaction yields be optimized?

- Methodology : A common approach involves nucleophilic substitution or cyclization reactions. For example, substituting ethyl groups onto a piperidine-dione backbone under reflux conditions with catalysts like cesium carbonate (Cs₂CO₃) or using coupling reagents (e.g., EDC/HOBt) to stabilize intermediates . Optimization requires monitoring reaction progress via ¹H NMR to assess conversion rates (e.g., tracking nitrile formation in intermediates) . Yields improve with controlled temperature (70–90°C), inert atmospheres, and stoichiometric excess of ethylating agents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use HPLC or UPLC with UV detection (λ = 210–254 nm) for purity assessment (>98% as per industry standards) . Structural confirmation via ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~170–180 ppm for ketones in ¹³C) and FT-IR (C=O stretches at ~1680–1720 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ for C₉H₁₅NO₂: 170.1176) .

Q. What are the stability considerations for storing this compound?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation . Avoid exposure to moisture, as piperidine-diones are prone to keto-enol tautomerism in aqueous environments . Regularly check for discoloration or precipitate formation, which indicates degradation .

Advanced Research Questions

Q. How does this compound participate in multicomponent reactions for generating pharmacologically relevant derivatives?

- Methodology : The compound’s ketone groups act as electrophilic sites for nucleophilic additions (e.g., Grignard reagents or amines). For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions (Pd catalysis) introduces aromatic moieties . Reaction optimization requires dry solvents (e.g., THF/DMF), controlled pH (~7–9), and microwave-assisted synthesis to reduce side products .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology : Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) may arise from assay conditions (e.g., cell line variability, serum concentration). Validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) . Computational docking (AutoDock Vina) identifies binding modes to targets like HER2 kinase or DNA topoisomerases, clarifying structure-activity relationships .

Q. How can researchers mitigate hazards during large-scale synthesis of this compound?

- Methodology : Follow GHS protocols: use fume hoods for volatile intermediates (e.g., ethylating agents), wear nitrile gloves, and employ explosion-proof equipment due to exothermic reactions . For spills, neutralize with inert absorbents (vermiculite) and avoid water to prevent reactive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.